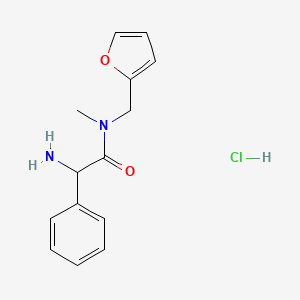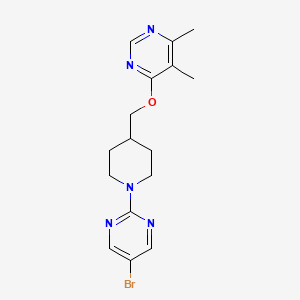
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, leveraging principles such as the Claisen-Schmidt condensation to form bis(naphthalen-1-ylmethylidene) derivatives. For instance, the one-pot synthesis under solvent-free conditions and ultrasound irradiation has been explored for the efficient creation of structurally related naphthalene derivatives, indicating the potential methodologies that could be applied to synthesize the title compound (Mokhtary & Torabi, 2017).
Molecular Structure Analysis
The molecular structure of compounds within this class has been extensively studied through techniques such as X-ray crystallography, revealing crucial information about their conformation, bonding patterns, and intermolecular interactions. For example, similar compounds exhibit specific crystal packing dominated by intra- and intermolecular interactions, such as C—H···O and C—H···π interactions, contributing to their stability and solid-state arrangement (R. V. & R. C., 2021).
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Docking
The compound (3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one belongs to a class of polysubstituted piperidones and exhibits significant interactions in crystal structures, as evidenced by its molecular docking studies with human RORc protein. This interaction suggests potential biological activity and relevance in drug design (R. V. & R. C., 2021).
Synthesis and Chemical Properties
The synthesis of related compounds involving 1-(aryl(piperidin-1-yl)methyl)naphthalene-2-ol demonstrates the compound’s utility in organic chemistry. This synthesis utilizes magnetic nanoparticles and ultrasound irradiation, highlighting innovative approaches in chemical synthesis (M. Mokhtary & Mogharab Torabi, 2017).
Tautomeric Equilibrium
Studies on compounds similar to this compound, such as 4-((phenylimino)methyl)naphthalen-1-ol, reveal insights into tautomeric properties. These properties are crucial for understanding the chemical behavior of such compounds, especially their responses to changes in environment like protonation/deprotonation (V. Deneva et al., 2013).
Crystal Structure Analysis
The crystal structure of the title compound is characterized by a chair conformation of the piperidine ring and significant intermolecular interactions, which are essential for understanding its solid-state properties and potential applications (Y. Kia et al., 2012).
Conducting Polymers
Related compounds, such as bis(pyrrol-2-yl) arylenes, have been studied for their potential in creating conducting polymers. This research indicates a broader application of similar compounds in materials science, particularly in developing novel conducting materials (G. Sotzing et al., 1996).
Interaction and Structural Analysis
The interaction between diarylmethyl and diarylmethylium units in 1,8-disubstituted naphthalenes, which are structurally related to the target compound, provides insight into the preferential localized structure of certain carbocations. This understanding is crucial for designing molecules with specific electronic properties (H. Kawai et al., 2004).
Eigenschaften
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(naphthalen-1-ylmethylidene)piperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO/c1-29-18-24(16-22-12-6-10-20-8-2-4-14-26(20)22)28(30)25(19-29)17-23-13-7-11-21-9-3-5-15-27(21)23/h2-17H,18-19H2,1H3/b24-16+,25-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDJFAJIJMSAON-MUPYBJATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CC=CC3=CC=CC=C32)C(=O)C(=CC4=CC=CC5=CC=CC=C54)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC3=CC=CC=C23)/C(=O)/C(=C/C4=CC=CC5=CC=CC=C45)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-3-propyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2492653.png)
![4-[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2492655.png)
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2492656.png)



![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![N-(3-chloro-4-fluorophenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2492664.png)
![{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid](/img/structure/B2492670.png)
